molecular formula C13H17N3O B1406348 6-(2-Piperidin-4-ylethoxy)pyridine-2-carbonitrile CAS No. 1706430-27-4

6-(2-Piperidin-4-ylethoxy)pyridine-2-carbonitrile

Cat. No. B1406348
M. Wt: 231.29 g/mol
InChI Key: ZOKAJOPBYHZQLK-UHFFFAOYSA-N
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Description

6-(2-Piperidin-4-ylethoxy)pyridine-2-carbonitrile is a chemical compound with the molecular formula C13 H17 N3 O . It has a molecular weight of 231.298 . This compound is provided by Amerigo Scientific, a specialist distributor serving life science .


Molecular Structure Analysis

The molecular structure of 6-(2-Piperidin-4-ylethoxy)pyridine-2-carbonitrile consists of a pyridine ring attached to a piperidine ring via an ethoxy linker . The pyridine ring carries a carbonitrile group at the 2-position .

Scientific Research Applications

Synthesis and Characterization

  • Novel derivatives of pyridine, including 6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile, have been synthesized and characterized using methods like NMR, MS, and X-ray crystallography. These studies are fundamental in understanding the chemical and structural properties of such compounds (Wu Feng, 2011).

Antimicrobial Activity

  • Some pyridine carbonitrile derivatives have been investigated for their antimicrobial properties. Research shows that compounds like 4-amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile exhibit significant in vitro antimicrobial activity against various bacterial and fungal strains (Radhika Bhat & N. Begum, 2021).

Potential as Inhibitors

  • Pyridine derivatives have been studied for their potential as inhibitors. For example, compounds with a piperidine ring have been analyzed for their ability to inhibit Nicotinamidephosphoribosyltransferase (NAMPT), a key enzyme in apoptosis sensitivity. Such studies are crucial for developing new therapeutic strategies (M. Venkateshan et al., 2019).

Structural and Spectroscopic Analysis

  • Pyridine derivatives have undergone extensive structural and spectroscopic analyses. Studies have explored their crystal structure, IR and electronic spectroscopy, and UV–vis absorption and fluorescence spectroscopy, providing insights into their physical and chemical behavior (M. Cetina et al., 2010).

Antibacterial and Antioxidant Activities

  • Research into pyridine-3-carbonitrile derivatives has shown that they possess notable antibacterial and antioxidant activities. This indicates their potential utility in pharmaceutical applications where such properties are desirable (N. Hamdi, 2016).

Novel Synthesis Methods

  • Innovative synthesis methods for pyridine derivatives have been developed. These methods are crucial for the efficient production of these compounds, which can be used in various scientific and industrial applications (J. Svoboda & J. Paleček, 1995).

properties

IUPAC Name

6-(2-piperidin-4-ylethoxy)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c14-10-12-2-1-3-13(16-12)17-9-6-11-4-7-15-8-5-11/h1-3,11,15H,4-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOKAJOPBYHZQLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCOC2=CC=CC(=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-Piperidin-4-ylethoxy)pyridine-2-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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